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Compound of Interest

Compound Name: Spg302

Cat. No.: B10860899

Abstract: Tazbentetol (formerly SPG302) is a first-in-class, orally bioavailable, and blood-brain
barrier-penetrating small molecule in clinical development by Spinogenix, Inc. It is a third-
generation pegylated benzothiazole derivative designed as a regenerative therapy for
neurodegenerative and neuropsychiatric diseases. Tazbentetol's unique mechanism of action
focuses on restoring lost glutamatergic synapses, the critical connections between neurons
essential for cognitive and motor functions. This technical guide provides a comprehensive
overview of the pharmacological profile of Tazbentetol, summarizing available preclinical and
clinical data, experimental methodologies, and its proposed signaling pathway.

Introduction

Synaptic loss is a key pathological hallmark and a major driver of cognitive and functional
decline in a range of neurological disorders, including Alzheimer's disease (AD) and
Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Current therapeutic strategies for these conditions
often focus on slowing disease progression with modest effects.[4] Tazbentetol (SPG302)
represents a novel therapeutic paradigm by aiming to regenerate synapses, thereby offering
the potential to reverse deficits and restore neuronal function.[1][4] Preclinical studies have
demonstrated its ability to reverse synaptic and cognitive deficits in animal models, and it is
currently being evaluated in Phase 2 clinical trials for AD (NCT06427668), ALS
(NCT05882695), and schizophrenia (NCT06442462).[1][5][6]

Mechanism of Action
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Tazbentetol's primary mechanism of action is the induction of synaptogenesis, specifically the
formation of new glutamatergic synapses.[1][7] It targets an undisclosed regulator of the F-actin
cytoskeleton.[1] The dynamic polymerization of actin is fundamental to the formation and
structural plasticity of dendritic spines, the primary location of excitatory synapses.[8][9] By
modulating this pathway, Tazbentetol promotes the formation of new dendritic spines, leading
to an increased density of functional synapses.[1][2] This regenerative activity has been
observed to occur rapidly, within hours in vitro and within weeks of daily dosing in vivo.[5]

Proposed Signaling Pathway

While the direct molecular target of Tazbentetol is proprietary, its activity converges on the
regulation of the F-actin cytoskeleton, a critical process for dendritic spine formation and
maturation. The diagram below illustrates a generalized signaling cascade known to be
involved in this process. Tazbentetol is hypothesized to positively modulate a key regulator
within this pathway to promote the assembly of F-actin and subsequent synaptogenesis.
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Caption: Proposed signaling pathway for Tazbentetol (SPG302)-induced synaptogenesis.

Non-Clinical Pharmacology
In Vitro Studies

In vitro experiments have shown that Tazbentetol and its prototypes promote the formation of
new dendritic spine synapses within hours of application.[5]
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In Vivo Animal Studies
The primary non-clinical in vivo data comes from a study using the 3xTg-AD mouse model of

Alzheimer's disease.[2][10]

Table 1: Summary of In Vivo Preclinical Study in 3xTg-AD Mice
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Parameter

Details

Reference

Model

Triple-transgenic mouse model
of Alzheimer's disease (3xTg-
AD)

[2]

Dosing

3 and 30 mg/kg, administered
via intraperitoneal (i.p.)
injection once daily for 4

weeks.

[2][10]

Key Findings

- Restored Synaptic Density:
Reversed large deficits (~35-
50%) in dendritic spine density
in the hippocampus to levels
comparable to wild-type
controls.[2] - Increased
Postsynaptic Proteins:
Significantly increased the
expression of key postsynaptic
proteins, including PSD95,
drebrin, and AMPA receptors.
[2][10] - Improved Cognitive
Function: Restored cognitive
function in hippocampal-
dependent tasks (Morris Water
Maze).[2] - No Effect on AD
Pathology: Did not alter
amyloid-p (AB) or tau
pathology in this model.[2][10]

Selectivity

Described as "highly selective”
for its target, though the target
and quantitative selectivity

data are not disclosed.

Clinical Pharmacology
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Tazbentetol has been evaluated in Phase 1 studies in healthy volunteers and is currently in
Phase 2a trials for ALS and AD.[1][5][7][11]

Pharmacokinetics

Pharmacokinetic parameters were assessed in a Phase 1/2 study (NCT05882695) in healthy
volunteers. The studies demonstrated dose proportionality and plasma levels that aligned with
those showing efficacy in animal models.[12] While detailed parameters like half-life, Cmax,
and bioavailability are not publicly available, some AUC data from a conference presentation
are summarized below.

Table 2: Pharmacokinetic Data (AUC) from Multiple Ascending Dose (MAD) Study

Dose Level (Oral, q.d.) Relative Area Under the Curve (AUC)
25 mg Baseline

75 mg ~3x Baseline

150 mg ~6x Baseline

300 mg ~12x Baseline

600 mg ~24x Baseline

Data are estimated from a graphical
representation in a conference presentation and

represent relative increases.

Safety and Tolerability

Across clinical trials in healthy volunteers and patients with ALS and AD, Tazbentetol has been
well-tolerated.[1][11]

Table 3: Summary of Clinical Safety Findings
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L Key Safety
Indication Study T Reference
Findings

Well-tolerated with no

treatment-related

Phase 2a serious adverse
ALS [1][11]
(NCT05882695) events over 6 months
of oral daily dosing at
300mg.

Favorable safety
profile with no severe
or treatment-related
_ _ Phase 2a adverse events. Well-
Alzheimer's Disease [51[6]
(NCT06427668) tolerated as
monotherapy and in
combination with

standard of care.

Clinical Efficacy (Topline Results)

Topline data from Phase 2a studies have shown encouraging signs of clinical activity.

Table 4: Summary of Phase 2a Clinical Efficacy Topline Results
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Indication Study

Key Efficacy
T Reference
Findings

Phase 2a
(NCT05882695)

ALS

- 82% of patients
treated with SPG302
had a stable or
improved rate of
decline on the
ALSFRS-R scale.[1]
[11] - Compared to
historical controls,
treated patients
showed a 76% slower
rate of decline over 6
months.[1][11] - EEG
recordings showed
improvements in ALS-
associated patterns.
[1][11]

Phase 2a
(NCT06427668)

Alzheimer's Disease

- Rapid cognitive
benefits observed,
with a >2.5 point
average increase in
SMMSE within four
weeks vs. placebo (p
< 0.05).[5][13] -
Sustained cognitive
improvement
observed through 24-
40 weeks in SMMSE
and CDR-SB scores.
[5][7] - EEG data
showed a reversal of
AD-related cortical

"slowing".[5]
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Experimental Protocols & Workflows

Detailed, step-by-step protocols are proprietary to the manufacturer. The following descriptions
are based on published methodologies.

Preclinical In Vivo Efficacy Study Workflow (3xTg-AD
Mice)

The workflow for evaluating the efficacy of Tazbentetol in the Alzheimer's disease mouse model
is outlined below.
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3xTg-AD Mouse Model

Daily Dosing (i.p.)
Vehicle, 3 mg/kg, or 30 mg/kg
for 4 weeks

Cognitive Assessment
(Morris Water Maze)

Brain Tissue Collection
(Hippocampus)

Histological Analysis Biochemical Analysis
(Golgi Staining for (Western Blot for
Dendritic Spines) Synaptic Proteins)

Data Analysis and
Interpretation
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Caption: General experimental workflow for preclinical evaluation in AD mouse models.

Methodology Summary (based on Trujillo-Estrada et al., 2021):
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e Animals and Dosing: 3xTg-AD mice received daily intraperitoneal injections of Tazbentetol (3
or 30 mg/kg) or vehicle (5% DMSO in PBS) for four weeks.

» Behavioral Testing (Morris Water Maze): Mice were trained to find a submerged platform in a
circular pool of water. Spatial learning and memory were assessed by measuring the time
(latency) to find the platform over several trials.

o Golgi Staining and Spine Analysis: After the final behavioral tests, brains were processed for
Golgi-Cox staining. Dendritic spine density and morphology were quantified in the stratum
radiatum of the hippocampal CA1 region using stereological methods.

o Western Blotting: Hippocampal tissue was homogenized and processed for western blot
analysis to quantify the levels of key synaptic proteins such as PSD95, drebrin, and GIuAl.

Phase 2a Clinical Trial Workflow (ALS/AD)

The general design for the Phase 2a studies in both ALS and Alzheimer's disease follows a
randomized, placebo-controlled structure.
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Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Tazbentetol (SPG302) Group
(e.g., 150mg or 300mg g.d.)
(Double-Blind, ~4 weeks)

Placebo Group
(Double-Blind, ~4 weeks)

Open-Label Extension
(All participants receive SPG302)
(24-52 weeks)

Primary & Secondary Endpoints:
- Safety & Tolerability
- PK/PD (EEG)
- Efficacy (Cognitive/Functional Scales)

Final Data Analysis

Click to download full resolution via product page

Caption: Generalized workflow for Phase 2a clinical trials of Tazbentetol (SPG302).

Methodology Summary (based on NCT05882695, NCT06427668):

¢ Study Design: Randomized, double-blind, placebo-controlled trial.

o Participants: Patients diagnosed with mild-to-moderate AD or ALS.
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« Intervention: A double-blind period where participants receive a daily oral dose of Tazbentetol
(e.g., 150mg or 300mg) or a matching placebo for approximately 4 weeks. This is followed
by a longer-term open-label extension where all participants receive the active drug.

e Primary Endpoints: Assessment of safety, tolerability, pharmacokinetics, and
pharmacodynamics (including EEG biomarkers).

o Secondary Endpoints: Efficacy measured by validated clinical scales, such as the ALS
Functional Rating Scale-Revised (ALSFRS-R) for ALS, and the Mini-Mental State
Examination (SMMSE) and Clinical Dementia Rating Sum of Boxes (CDR-SB) for AD.[5][11]
[13]

Conclusion

Tazbentetol (SPG302) is a promising, first-in-class synaptic regenerative small molecule with a
novel mechanism of action. By targeting the underlying pathology of synapse loss, it has the
potential to restore neuronal function and reverse cognitive and motor deficits in several
devastating neurological diseases. Preclinical data robustly support its mechanism, and early-
phase clinical trials have demonstrated a favorable safety profile and encouraging signals of
efficacy. Further data from ongoing and future larger-scale clinical trials will be crucial to fully
elucidate the therapeutic potential of this innovative approach.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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